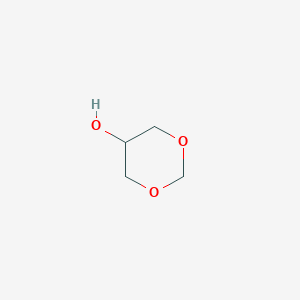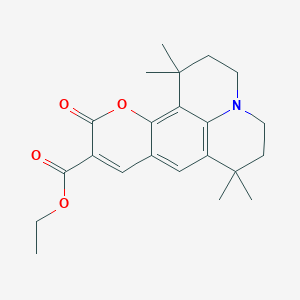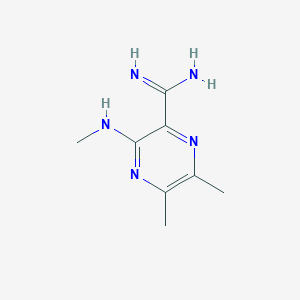
1,3-Dioxan-5-ol
Vue d'ensemble
Description
1,3-Dioxan-5-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Production d'acétals cycliques verts
1,3-Dioxan-5-ol: est utilisé dans la production d'acétals cycliques verts par réaction d'éthérification avec du benzaldéhyde . Ce procédé utilise une résine acide cationique comme catalyseur et a montré une conversion supérieure à 93 % du glycérol et un rendement en acétals cycliques supérieur à 61 %. La plus grande sélectivité observée a été pour le 2-phényl-1,3-dioxan-5-ol, sous les deux formes isomères cis et trans .
Synthèse de structures glucidiques
Le composé sert de précurseur pour la synthèse de structures glucidiques. Il est particulièrement utile dans la génération in situ de dérivés de 1,3-dioxan-5-one, qui sont ensuite utilisés dans les réactions de Claisen-Schmidt pour produire des bischalcones . Cette méthode permet l'utilisation directe de ces dérivés dans les réactions, en contournant le besoin de procédures pas à pas et de réactifs excessifs .
Chimie des polymères
This compound: peut être utilisé comme matière de départ dans la synthèse de la 5-benzyloxy1,3-dioxan-2-one, qui est un carbonate de monomère de glycérol . Il subit une polymérisation par ouverture de cycle avec la ε-caprolactone en présence de 2-éthylhexanoate d'étain (II) .
Synthèse organique
En synthèse organique, les dérivés de This compound sont utilisés dans la préparation de divers composés. Par exemple, la 2,2-diméthyl-1,3-dioxan-5-one est utilisée dans l'annulation des bêta-(hétéro)aryl-alpha-nitro-alpha,bêta-énals .
Cosolvant pour l'administration de médicaments
Les propriétés chimiques de This compound le rendent adapté comme émulsifiant de colorants et comme cosolvant dans les systèmes d'administration de médicaments . Sa forme liquide claire et incolore est avantageuse pour ces applications .
Applications du formaldéhyde de glycérol
This compound: , également connu sous le nom de formaldéhyde de glycérol, est utilisé dans divers secteurs, notamment les cosmétiques, l'hygiène personnelle, l'alimentation, la médecine et le tabac<a aria-label="5: 1,3
Mécanisme D'action
Target of Action
1,3-Dioxan-5-ol, also known as Glycerol formal , is a chemical compound with the molecular formula C4H8O3 It’s known to be used as a dye emulsifier and as a cosolvent for drug delivery , suggesting that it may interact with a variety of biological targets depending on the specific application.
Mode of Action
As a cosolvent, it likely works by enhancing the solubility of other compounds, thereby facilitating their delivery to the intended targets
Biochemical Pathways
This compound is involved in the synthesis of 1,3-dioxan-5-one derivatives, which are precursors for accessing carbohydrate structures . These derivatives are synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . The derivatives of this compound can then be reacted with aromatic aldehydes to obtain high yields of the respective bischalcones .
Result of Action
As a cosolvent, it likely enhances the efficacy of other compounds by improving their solubility and facilitating their delivery to the intended targets .
Action Environment
This compound is a clear, colorless liquid that is sparingly soluble in chloroform . It has a boiling point of 192-193°C and a density of 1.203 g/mL at 25°C . It’s stable under normal conditions, but it can cause irritation to the skin, eye, and respiratory system . It should be stored in a refrigerator and kept away from high temperatures and fire sources, as it can decompose into toxic gases when heated .
Propriétés
IUPAC Name |
1,3-dioxan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-4-1-6-3-7-2-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKSNYNNVSOWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197128 | |
| Record name | Glycerol formal, alpha,alpha' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4740-78-7 | |
| Record name | 1,3-Dioxan-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4740-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol formal, alpha,alpha' | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol formal, alpha,alpha' | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dioxan-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCEROL FORMAL, .ALPHA.,.ALPHA' | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UP32GBII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1,3-Dioxan-5-ol, and how is it synthesized?
A: this compound is a six-membered heterocyclic compound containing two oxygen atoms in the ring. It is commonly synthesized via the acetalization of glycerol with benzaldehyde, typically catalyzed by p-toluenesulfonic acid [, ]. This reaction often yields a mixture of this compound (the six-membered ring) and 2-phenyl-1,3-dioxolane-4-methanol (the five-membered ring) [].
Q2: What are the structural characteristics of this compound?
A: this compound exists as a colorless oil with a density of 1.191 g/mL. Spectroscopic data confirms its structure: - Molecular formula: C4H8O3 - Molecular weight: 104.10 g/mol - 1H NMR (CDCl3): δ 4.93 (d, J = 6.3 Hz, 1H), 4.76 (d, J = 6.3 Hz, 1H), 3.94–3.84 (m, 4H), 3.64–3.61 (m, 1H), 2.78 (bs, 1H) [] - 13C NMR (CDCl3): δ 94.0, 71.7, 64.1 []
Q3: Are there alternative catalysts for this compound synthesis?
A: Yes, researchers are exploring alternative catalysts for the synthesis of this compound. One promising approach utilizes solid acid catalysts, such as tungstophosphoric acid (H3PW12O40) supported on silica-coated magnetite nanoparticles (Fe3O4@SiO2@HPW) []. These catalysts offer potential advantages in terms of reusability and reduced environmental impact compared to traditional Brønsted acid catalysts like HCl and H2SO4.
Q4: How does the structure of this compound influence its reactivity?
A: The presence of the 1,3-dioxane ring in this compound significantly impacts its reactivity. This ring system can act as a template, influencing the stereochemistry of subsequent reactions. For example, in epoxy alcohol cyclization reactions, the 1,3-dioxane template promotes remarkable endo-to-exo selectivity, favoring the formation of tetrahydropyran (THP) rings over tetrahydrofuran (THF) rings [].
Q5: Has this compound been investigated for its potential biological activity?
A: While this compound itself is not extensively studied for its direct biological activity, its derivatives, particularly the 2-phenyl-1,3-dioxan-5-one, have been explored for potential pharmaceutical applications []. Additionally, glycerol formal, a mixture primarily containing this compound and 1,3-dioxolane-4-methanol, has been investigated for its effects on sympathetic neurotransmission in isolated rabbit hearts [].
Q6: What analytical techniques are commonly employed to study this compound?
A: Several analytical techniques are used to characterize and quantify this compound. - Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation, providing information on the compound's carbon and hydrogen framework [, ]. - Gas Chromatography-Mass Spectrometry (GC-MS) is employed to identify and quantify this compound, particularly in complex mixtures, such as those obtained from fungal secretions []. - X-ray crystallography has been instrumental in determining the structure of this compound derivatives, offering insights into their three-dimensional conformations and potential for intermolecular interactions [].
Q7: Are there any environmental concerns associated with this compound?
A: While specific data on the environmental impact of this compound is limited in the provided research, its synthesis often employs catalysts like p-toluenesulfonic acid, which can pose environmental risks []. Therefore, exploring environmentally benign alternatives, such as solid acid catalysts, and implementing appropriate waste management strategies are crucial to mitigate potential environmental impact [].
Q8: What are the future directions for research on this compound?
A8: Future research on this compound could focus on:
- Developing sustainable and efficient synthetic methodologies: This includes exploring novel catalytic systems, such as heterogeneous catalysts, and optimizing reaction conditions to enhance yield and selectivity while minimizing waste generation [].
- Expanding its applications in organic synthesis: The unique reactivity of this compound, particularly its ability to act as a template in cyclization reactions, warrants further exploration for the synthesis of valuable compounds [].
- Investigating the biological activity of its derivatives: The pharmacological effects observed with glycerol formal suggest that this compound derivatives might possess interesting biological activities, prompting further studies to explore their therapeutic potential [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















